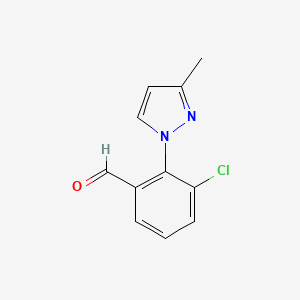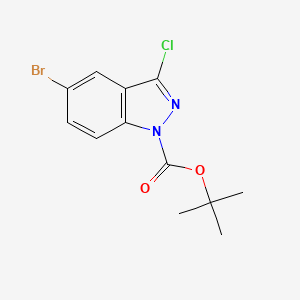![molecular formula C9H9BrN4 B13080666 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 and a molecular weight of 253.1 g/mol . This compound is of interest in various fields of research due to its unique structure, which combines a bromopyridine moiety with a pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 3-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety and the pyrazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a different position of the amino group.
N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine: Contains a methoxyethanamine group instead of a pyrazole ring.
(1S)-1-(2-bromopyridin-4-yl)ethyl](methyl)amine: Contains an ethyl group instead of a pyrazole ring.
These compounds share some structural similarities but differ in their specific functional groups and positions, leading to differences in their chemical properties and applications.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
1-[(3-bromopyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-2-1-4-12-8(7)6-14-5-3-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI-Schlüssel |
DZIPNMHGMRIQKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CN2C=CC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)





![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)

